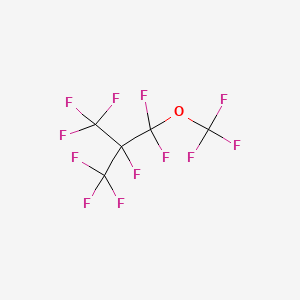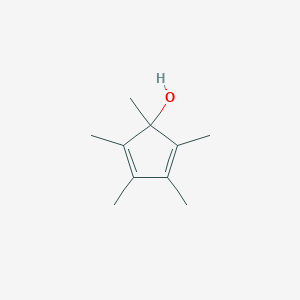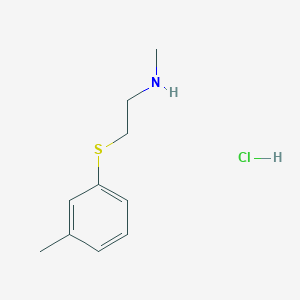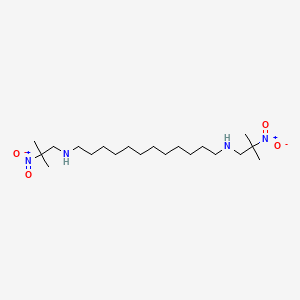
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine is a synthetic organic compound characterized by its unique structure, which includes two nitropropyl groups attached to a dodecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine typically involves the reaction of dodecane-1,12-diamine with 2-methyl-2-nitropropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Starting Materials: Dodecane-1,12-diamine and 2-methyl-2-nitropropyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at room temperature.
Procedure: The dodecane-1,12-diamine is dissolved in the solvent, and the base is added to the solution. The 2-methyl-2-nitropropyl chloride is then added dropwise, and the mixture is stirred for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the nitropropyl groups.
Applications De Recherche Scientifique
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(2-methyl-2-nitropropyl)hexamethylenediamine
- N,N’-Bis(2-methyl-2-nitropropyl)octamethylenediamine
Uniqueness
N~1~,N~12~-Bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine is unique due to its longer dodecane backbone, which can influence its physical and chemical properties, such as solubility and reactivity. This structural difference can result in distinct biological activities and applications compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
114136-90-2 |
|---|---|
Formule moléculaire |
C20H42N4O4 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
N,N'-bis(2-methyl-2-nitropropyl)dodecane-1,12-diamine |
InChI |
InChI=1S/C20H42N4O4/c1-19(2,23(25)26)17-21-15-13-11-9-7-5-6-8-10-12-14-16-22-18-20(3,4)24(27)28/h21-22H,5-18H2,1-4H3 |
Clé InChI |
XMMODGGONLGJCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCCCCCCCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


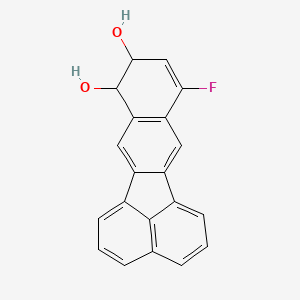
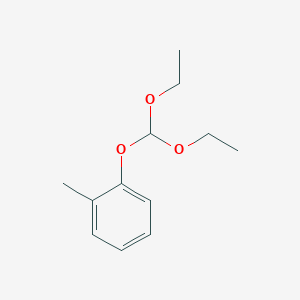
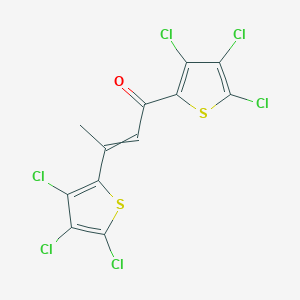
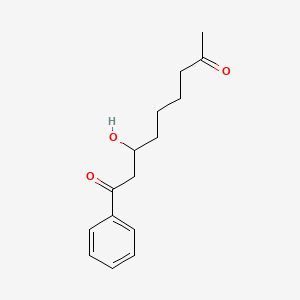
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
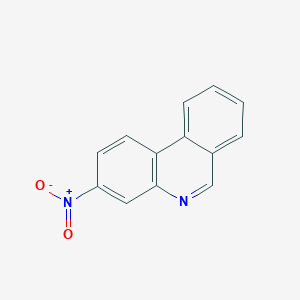
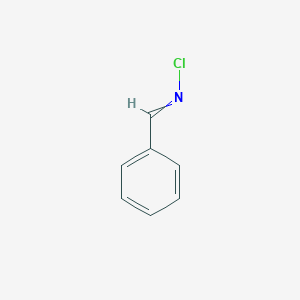
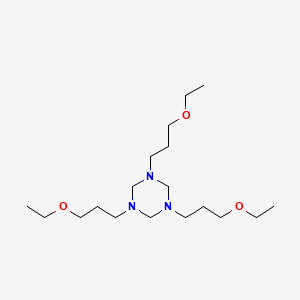
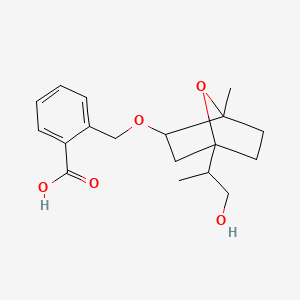
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)

